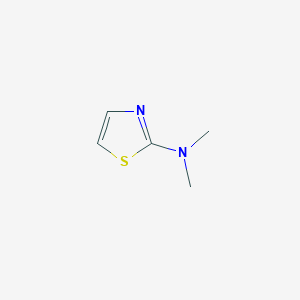

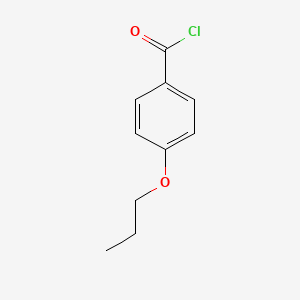

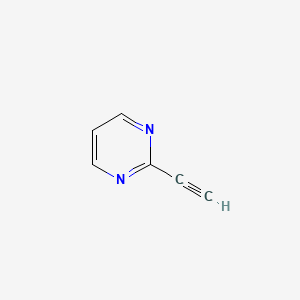

![molecular formula C14H13NS B1314079 6,11-Dihydrodibenzo[b,e]thiepin-11-amine CAS No. 1745-53-5](/img/structure/B1314079.png)

6,11-Dihydrodibenzo[b,e]thiepin-11-amine

Overview

Description

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound that appears as a colorless or slightly yellow crystal at room temperature . It has a strong aromatic smell and is soluble in organic solvents but has a lower solubility in water . It can be used as an intermediate in organic synthesis for the production of other compounds, such as drugs and dyes . It is also used as an etching agent for copper foil and a material for electronic devices .

Synthesis Analysis

The synthesis of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine can be achieved through various routes . A commonly used method involves the reaction of dibenzo[b,e]thiepin compound with amine . Another method involves the use of 6,11-Dihydrodibenzo[b,e]thiepin-11-one as a starting reagent in the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide .Molecular Structure Analysis

The molecular formula of 6,11-Dihydrodibenzo[b,e]thiepin-11-amine is C14H10OS . The structure of this compound can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

The chemical reactions involving 6,11-Dihydrodibenzo[b,e]thiepin-11-amine are complex and can lead to a variety of products . For example, the reaction of 6,11-dihydrodibenzo[b,e]thiepin-11-carbonitrile with 1,2-dibromoethane in the presence of tetrabutylammonium bromide or benzyltriethylammonium chloride and 50% sodium hydroxide leads to a product confirmed by X-ray crystallographic analysis .Physical And Chemical Properties Analysis

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is a solid compound with a melting point of 85.0 to 89.0 °C . It is soluble in toluene but has a lower solubility in water . Its density is 1.2151g/ml at 25°C .Scientific Research Applications

Dengue Virus Replication Inhibition

Scientific Field

Medicinal Chemistry Research

Summary of Application

This compound has been used in research focused on inhibiting the replication of the dengue virus (DENV). The research uses a target-based drug design strategy focused on DENV helicase, and repurposes a known scaffold, the dibenzo[b,e]thiepine moiety, which is extensively used in antidepressant drugs .

Methods of Application

A series of dihydrodibenzo[b,e]thiepin derivatives were synthesized and tested at 10 μg/mL in HEK293 cells infected with DENV2 .

Results

The replication inhibitory effect was average and depends on the chemical structure. The best antiviral effect was recorded for compounds, (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino butanoate (TM3) and (E)-(2-methyl-6,11-dihydrodibenzo[b,e]thiepin-11-ylidene)amino 3-fluorobenzoate (TM24); the concentrations resulting in a 90% (1 log) inhibition of viral titers (IC90) being calculated at 10 μM for TM3 and 0.25 μM for TM24 .

Anti-inflammatory and Analgesic Profile

Scientific Field

Inflammation Research

Summary of Application

The compound has shown significant anti-inflammatory activity when given orally in rat models of acute and chronic inflammation .

Methods of Application

The compound was tested in various models of inflammation, including carrageenan-induced paw edema and cotton-pellet-induced granuloma .

Results

It inhibited carrageenan-induced paw edema (40 x phenylbutazone), and cotton-pellet-induced granuloma (0.8 x indomethacin). In an 18-day test, it prevented the development of adjuvant-induced arthritis (10–15 x naproxen) and had similar activity versus pre-induced arthritis .

Organic Building Block

Scientific Field

Organic Chemistry

Summary of Application

This compound is used as an organic building block in various chemical syntheses .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed. However, it is generally used as a starting reagent in various reactions .

Results

The outcomes of these reactions depend on the specific conditions and reactants used. In general, this compound can be used to synthesize a wide range of organic molecules .

Synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide

Summary of Application

6,11-Dihydrodibenzo[b,e]thiepin-11-amine is used as a starting reagent in the synthesis of 6,11-dihydrodibenzo[b,e]thiepin-11-one 5,5-dioxide .

Methods of Application

The specific methods of application can vary widely depending on the particular synthesis being performed. However, it is generally used as a starting reagent in various reactions .

Results

The outcomes of these reactions depend on the specific conditions and reactants used. In general, this compound can be used to synthesize a wide range of organic molecules .

Safety And Hazards

6,11-Dihydrodibenzo[b,e]thiepin-11-amine may cause skin and eye irritation . It is recommended to wear appropriate personal protective equipment, such as protective glasses, gloves, and a protective mask when handling this compound . In case of skin or eye contact, wash with plenty of water and seek medical advice if irritation persists .

properties

IUPAC Name |

6,11-dihydrobenzo[c][1]benzothiepin-11-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NS/c15-14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)14/h1-8,14H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPIITJTCSEBSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C3S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500156 | |

| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

CAS RN |

1745-53-5 | |

| Record name | 6,11-Dihydrodibenzo[b,e]thiepin-11-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

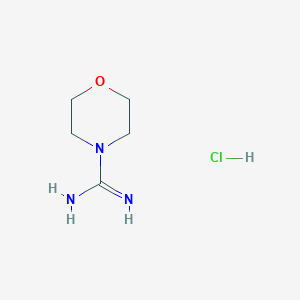

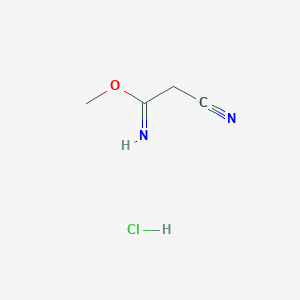

![2-Bromo-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1313999.png)

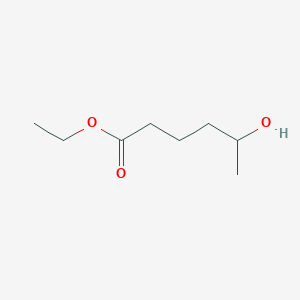

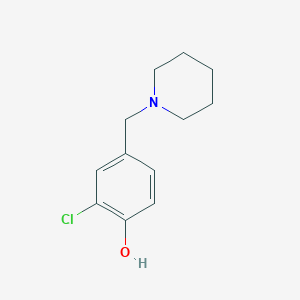

![Spiro[2.3]hexan-4-ol](/img/structure/B1314004.png)

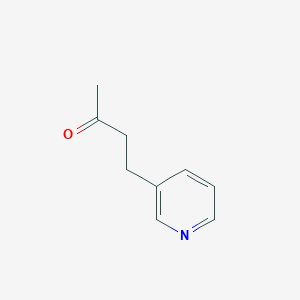

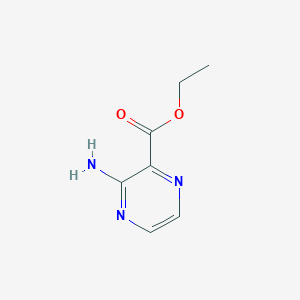

![2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B1314006.png)

![Bicyclo[3.2.1]octan-3-ol](/img/structure/B1314024.png)